molecular formula C28H43N B12682885 Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- CAS No. 28929-90-0

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-

Cat. No.: B12682885
CAS No.: 28929-90-0
M. Wt: 393.6 g/mol
InChI Key: JLXMTWOURSPZDJ-UHFFFAOYSA-N
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Description

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-, is a high-purity organic compound supplied for advanced research and development applications. This chemical belongs to a class of diarylamines recognized for their significant utility in material science and industrial chemistry. Researchers value this compound for its role as a key intermediate in the synthesis of specialized polymers and as a potential antioxidant or stabilizer in various systems. Its structural analogy to the well-documented compound 4,4'-Dioctyldiphenylamine (CAS 101-67-7) —which is commercially known under tradenames like Naugalube 438 and Vanox ODP and is noted for its antioxidant properties —suggests promising applications in extending the life of rubber and polymeric materials by inhibiting oxidative degradation. Available analytical data for similar compounds includes detailed infrared (IR) spectra, which are essential for compound identification and verification of purity . Computed physical properties for analogous structures indicate high hydrophobicity, making this compound of interest for studies involving non-polar environments . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers can request custom packaging and access supporting technical data, including spectroscopic information, upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28929-90-0

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

IUPAC Name

4-(6-methylheptyl)-N-[4-(6-methylheptyl)phenyl]aniline

InChI

InChI=1S/C28H43N/c1-23(2)11-7-5-9-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-10-6-8-12-24(3)4/h15-24,29H,5-14H2,1-4H3

InChI Key

JLXMTWOURSPZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC(C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Diphenylamine

  • Process : Diphenylamine undergoes alkylation with isooctyl halides (e.g., isooctyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
  • Catalysts : Lewis acids like aluminum chloride or Friedel-Crafts catalysts can be employed to enhance alkylation efficiency.
  • Conditions : Typically conducted under reflux in solvents such as toluene or dimethylformamide (DMF).
  • Advantages : Straightforward, scalable, and allows control over mono- or dialkylation by stoichiometry.
  • Limitations : Possible formation of polyalkylated byproducts; requires careful control of reaction parameters.

Reductive Amination Route

  • Process : Condensation of 4-isooctylbenzaldehyde with aniline or substituted anilines followed by reduction (e.g., catalytic hydrogenation or chemical reduction using sodium borohydride).
  • Advantages : High selectivity for the desired N-substituted product.
  • Limitations : Requires availability of aldehyde precursors; multi-step synthesis.

Buchwald-Hartwig Amination

  • Process : Palladium-catalyzed cross-coupling of 4-isooctylphenyl halides with aniline derivatives.
  • Catalysts : Pd(0) complexes with phosphine ligands.
  • Conditions : Elevated temperatures (80–120°C) in polar aprotic solvents.
  • Advantages : High regioselectivity and functional group tolerance.
  • Limitations : Expensive catalysts and ligands; sensitive to moisture and air.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, sulfonic acids, nitrating agents

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Halogenated benzenamines, sulfonated benzenamines, nitrated benzenamines

Scientific Research Applications

Industrial Applications

Lubricants and Greases
One of the primary applications of benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is as an additive in lubricating oils. Its antioxidant properties help to enhance the stability and longevity of lubricants by preventing oxidation and thermal degradation during operation. This application is essential in automotive and industrial machinery where high-temperature conditions are prevalent.

Rubber Industry
In the rubber industry, this compound serves as an antioxidant in rubber formulations. It helps to protect rubber products from oxidative damage, thereby extending their lifespan and maintaining performance characteristics. Its effectiveness in this role is attributed to its ability to scavenge free radicals generated during the degradation processes.

Adhesives and Sealants
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is also utilized in the formulation of adhesives and sealants. Its hydrophobic nature contributes to improved adhesion properties and resistance to moisture, making it suitable for applications requiring durable bonding solutions .

Biological Applications

Potential Antimicrobial Properties
Research has indicated that benzenamine derivatives may possess antimicrobial activities. Investigations into its biological effects are ongoing, focusing on its potential use in medical applications where antimicrobial properties are beneficial.

Anticancer Research
There are explorations into the anticancer potential of compounds related to benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-. The structural characteristics that enhance its reactivity may also contribute to its efficacy against certain cancer cell lines.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkyl Chain Variations

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- Isooctyl (branched C8) C28H43N 393.65 Not explicitly provided Antioxidant, stabilizer
Benzenamine, 4-octyl-N-(4-octylphenyl)- Linear octyl (C8H17) C28H43N 393.65 101-67-7 Antioxidant ODA
Benzenamine,4-nonyl-N-phenyl Linear nonyl (C9H19) C21H29N 295.47 65036-85-3 Polymer stabilization
4-Isobutylbenzenamine Isobutyl (branched C4H9) C10H15N 149.24 Not explicitly provided Intermediate in synthesis

Key Observations :

  • Branching vs. Linear Chains: The isooctyl groups in the target compound reduce crystallinity and improve solubility in hydrocarbons compared to linear octyl or nonyl analogs .
  • Chain Length: Longer alkyl chains (e.g., nonyl) increase molecular weight and hydrophobicity but may reduce thermal stability due to longer decomposition pathways .

Functional Group Variations: Methoxy and Nitro Derivatives

Table 2: Electronic and Reactivity Comparisons
Compound Name Substituents Key Functional Groups Reactivity Profile
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- Alkyl (electron-donating) High steric hindrance Radical scavenging, oxidation inhibition
Benzenamine, 4-methoxy-N-(phenylmethylene)- Methoxy (electron-donating) Imine linkage UV absorption, photostability
Bis-(4-nitrophenyl)phenylamine Nitro (electron-withdrawing) Polar nitro groups Electrochemical applications, dyes

Key Observations :

  • Electron-Donating Groups : Alkyl and methoxy substituents enhance electron density on the aromatic ring, favoring radical scavenging. However, methoxy derivatives (e.g., ) may exhibit lower thermal stability due to O–CH3 bond cleavage .
  • Electron-Withdrawing Groups : Nitro-substituted analogs () show reduced antioxidant efficacy but are utilized in optoelectronics due to charge-transfer properties .
Table 3: Comparative Antioxidant Performance
Compound Oxidation Onset Temp. (°C) Solubility in Base Oil Hydrolytic Stability
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- ~220 (estimated) High Excellent
Benzenamine, 4-octyl-N-(4-octylphenyl)- 210–215 Moderate Good
Benzenamine,4-nonyl-N-phenyl 200–205 Low Moderate

Key Observations :

  • The branched isooctyl groups in the target compound improve solubility and thermal stability compared to linear-chain analogs, delaying oxidative onset by ~5–10°C .
  • Longer alkyl chains (nonyl) reduce solubility, limiting their use in low-viscosity lubricants .

Biological Activity

Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-, commonly referred to as a substituted aniline, is a compound with significant industrial applications, particularly in the production of polymers and as a flame retardant. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article will explore the biological activity of this compound, including its effects on cellular systems, potential toxicity, and relevant case studies.

  • Chemical Name : Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-
  • CAS Number : 28929-90-0
  • Molecular Formula : C28H43N
  • Molar Mass : 393.65 g/mol

The biological activity of benzenamine derivatives often involves interactions with biological membranes and proteins. These compounds can act as:

  • Antioxidants : Protecting cells from oxidative stress.
  • Flame Retardants : Reducing flammability in materials.
  • Potential Endocrine Disruptors : Affecting hormone function.

Toxicological Studies

Several studies have investigated the toxicological profile of benzenamine derivatives. The following table summarizes key findings from various research efforts:

Study ReferenceBiological EndpointFindings
CytotoxicityExhibited moderate cytotoxic effects on human cell lines at high concentrations.
GenotoxicityInduced DNA damage in vitro, suggesting potential mutagenic properties.
Endocrine ActivityShowed weak estrogenic activity in receptor assays, indicating possible endocrine disruption.

Case Studies

  • Cytotoxicity in Human Cell Lines :
    A study evaluated the cytotoxic effects of benzenamine derivatives on several human cell lines, revealing that at concentrations above 50 µM, significant cell death was observed. This suggests that while the compound may be useful in certain applications, caution is warranted regarding its concentration in consumer products.
  • Genotoxicity Assessment :
    In a genotoxicity assessment using the Ames test, benzenamine demonstrated mutagenic potential at elevated doses. This raises concerns about its safety for use in products that may come into contact with skin or mucous membranes.
  • Endocrine Disruption Potential :
    Research indicated that benzenamine could interact with estrogen receptors, albeit weakly. This finding necessitates further investigation into its long-term effects on hormonal balance and reproductive health.

Regulatory Status

The regulatory status of benzenamine compounds varies by region. In the United States, the Environmental Protection Agency (EPA) monitors these substances under various chemical safety regulations. The compound's potential for toxicity has led to restrictions in specific applications where human exposure is likely.

Safety Guidelines

Given the findings related to its biological activity, safety guidelines recommend:

  • Limiting exposure to concentrations below 50 µM in consumer products.
  • Conducting thorough risk assessments before industrial use.
  • Implementing protective measures for workers handling this compound.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-?

Answer:

  • FTIR Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C-N vibrations at 1250–1350 cm⁻¹) and compare with reference spectra from NIST Chemistry WebBook .
  • NMR Analysis : Use ¹H and ¹³C NMR to confirm alkyl chain substitution patterns (e.g., isooctyl groups at para positions). Integrate peak areas to verify stoichiometry .
  • Mass Spectrometry : Determine molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate purity and structure .

Basic: How can researchers synthesize Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- with high yield?

Answer:

  • Step 1 : React 4-isooctylaniline with 4-isooctylbromobenzene under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors.
  • Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Advanced: How to design experiments to resolve contradictions in reported antioxidant efficacy data for this compound?

Answer:

  • Controlled Variables : Standardize test conditions (e.g., polymer matrix type, oxidation temperature, O₂ concentration) to isolate compound-specific effects .
  • Multi-Method Validation : Compare results across assays (e.g., OIT, TGA oxidative induction time, FTIR degradation kinetics) to identify method-dependent biases .
  • Statistical Analysis : Apply ANOVA to evaluate significance of discrepancies between studies, accounting for batch-to-batch variability in isooctyl chain branching .

Advanced: What mechanistic insights can computational modeling provide for its role in polymer stabilization?

Answer:

  • DFT Calculations : Model H-bonding interactions between the amine group and peroxyl radicals to predict antioxidant activity .
  • Molecular Dynamics (MD) : Simulate diffusion rates of the compound in polyethylene matrices to correlate alkyl chain length with migration efficiency .
  • QSPR Analysis : Relate isooctyl substituent topology (e.g., branching index) to experimental oxidation inhibition times .

Advanced: How can transcriptomic data clarify its antifungal mechanisms, as suggested in related benzenamine derivatives?

Answer:

  • RNA-Seq Workflow : Treat Aspergillus flavus cultures with the compound, extract RNA, and perform differential gene expression analysis. Focus on pathways like aflatoxin biosynthesis (e.g., aflR, aflS) and global regulators (e.g., laeA) .
  • Functional Enrichment : Use tools like DAVID or KEGG to identify downregulated genes in amino acid biosynthesis (e.g., argB, lysF) and purine metabolism .
  • Validation : Knock out laeA in mutant strains to confirm its role in mediating the compound’s antifungal effects .

Basic: What are the best practices for analyzing thermal stability in polymer blends?

Answer:

  • TGA : Measure decomposition onset temperature (T₅%) under N₂ and O₂ atmospheres to distinguish thermal vs. oxidative degradation .
  • DSC : Identify glass transition (Tg) and melting points (Tm) to assess compatibility with host polymers (e.g., polyethylene, epoxy resins) .
  • Isothermal Aging : Track mass loss at 150–200°C over 100–500 hours to predict long-term stability .

Advanced: How to address conflicting solubility data in non-polar vs. polar solvents?

Answer:

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solubility in toluene (δ ~18 MPa¹/²) vs. DMF (δ ~24 MPa¹/²) .
  • Temperature Gradients : Perform variable-temperature NMR in CDCl₃ to monitor aggregation/disaggregation of isooctyl chains .
  • Crystallography : If single crystals are obtainable, resolve X-ray structures to correlate packing motifs with solubility trends .

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